molecular formula C9H6N4O4 B1424489 2-(3-nitro-1H-pyrazol-1-yl)pyridine-4-carboxylic acid CAS No. 1271702-68-1

2-(3-nitro-1H-pyrazol-1-yl)pyridine-4-carboxylic acid

Cat. No. B1424489
CAS RN: 1271702-68-1
M. Wt: 234.17 g/mol
InChI Key: XOZVAWSLXXJNSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of “2-(3-nitro-1H-pyrazol-1-yl)pyridine-4-carboxylic acid”, pyrazoline derivatives, which are similar compounds, can be synthesized by several strategies. These include multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Scientific Research Applications

  • Functionalization Reactions : A study by Yıldırım et al. (2005) explored the conversion of 1H-pyrazole-3-carboxylic acid into various derivatives, including 1H-pyrazole-3-carboxamide, through reactions with acid chloride and diamines. This demonstrates the chemical's potential in synthesis and functionalization processes (Yıldırım, Kandemirli, & Demir, 2005).

  • Coordination Polymers : Zhao et al. (2014) synthesized new coordination complexes using a pyrazole-carboxylate type ligand derived from 2-(3-nitro-1H-pyrazol-1-yl)pyridine-4-carboxylic acid, showcasing its application in creating novel crystal structures and polymers (Zhao, Chu, Gao, Huang, & Qu, 2014).

  • Fluorescent Derivatives : Padalkar et al. (2013) conducted a study on synthesizing novel fluorescent derivatives from compounds including this compound. These derivatives exhibited good fluorescence quantum yields and thermal stability (Padalkar, Phatangare, & Sekar, 2013).

  • Energetic Salts Synthesis : A 2020 study by Zheng et al. involved synthesizing novel energetic compounds and salts derived from 3-nitro-1-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid, demonstrating the chemical's potential in creating high-performance energetic materials (Zheng, Zhao, Qi, Wang, & Liu, 2020).

  • Crystal Structure Studies : Shen et al. (2012) synthesized and characterized new pyrazole derivatives of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, providing insights into the molecular and crystal structures of such compounds (Shen, Huang, Diao, & Lei, 2012).

  • Antimicrobial and Antimycobacterial Activity : A study by R.V.Sidhaye et al. (2011) evaluated the antimicrobial and antimycobacterial activity of nicotinic acid hydrazide derivatives, highlighting the potential therapeutic applications of compounds derived from pyrazole-carboxylic acids (R.V.Sidhaye, A.E.Dhanawade, K.Manasa, & G.Aishwarya, 2011).

  • Spin State Studies in Iron Complexes : Capel Berdiell et al. (2021) investigated the effect of tether groups on the spin states of iron(II)/bis[2,6-di(pyrazol-1-yl)pyridine] complexes, demonstrating the chemical's relevance in materials science and spin-crossover research (Capel Berdiell, García-López, Howard, Clemente-León, & Halcrow, 2021).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazoline derivatives, have been reported to interact with a wide range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes. The specific targets for this compound would need to be determined through further experimental studies.

Mode of Action

Related compounds have been shown to interact with their targets in a variety of ways, often leading to changes in the target’s function For instance, some compounds inhibit enzyme activity, while others may bind to receptors and modulate their signaling

Biochemical Pathways

Related compounds have been shown to impact a variety of biochemical pathways For example, some compounds may interfere with the synthesis of critical biomolecules, while others may alter signal transduction pathways

Result of Action

Related compounds have been shown to exert a variety of effects at the molecular and cellular levels These effects can include changes in gene expression, alterations in cellular signaling, and modulation of cellular proliferation and survival

Action Environment

Factors such as ph, temperature, and the presence of other molecules can significantly impact the activity of many compounds

properties

IUPAC Name

2-(3-nitropyrazol-1-yl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O4/c14-9(15)6-1-3-10-8(5-6)12-4-2-7(11-12)13(16)17/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZVAWSLXXJNSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)N2C=CC(=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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